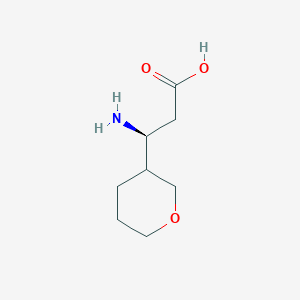(3S)-3-amino-3-(oxan-3-yl)propanoic acid
CAS No.:
Cat. No.: VC17823581
Molecular Formula: C8H15NO3
Molecular Weight: 173.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H15NO3 |
|---|---|
| Molecular Weight | 173.21 g/mol |
| IUPAC Name | (3S)-3-amino-3-(oxan-3-yl)propanoic acid |
| Standard InChI | InChI=1S/C8H15NO3/c9-7(4-8(10)11)6-2-1-3-12-5-6/h6-7H,1-5,9H2,(H,10,11)/t6?,7-/m0/s1 |
| Standard InChI Key | GRAWQBBFVHXKLG-MLWJPKLSSA-N |
| Isomeric SMILES | C1CC(COC1)[C@H](CC(=O)O)N |
| Canonical SMILES | C1CC(COC1)C(CC(=O)O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure features a β-alanine backbone () substituted at the β-carbon with a tetrahydropyran-3-yl group. The stereocenter at position 3 confers the (S)-configuration, distinguishing it from its (R)-isomer (EVT-13209259) . Key structural elements include:
| Structural Feature | Description |
|---|---|
| Backbone | Propanoic acid with amino group at β-position |
| Substituent | Oxan-3-yl (tetrahydropyran) ring |
| Stereochemistry | (S)-configuration at C3 |
| Functional Groups | Carboxylic acid (-COOH), primary amine (-NH), ether (C-O-C) |
The tetrahydropyran ring adopts a chair conformation, with the oxygen atom contributing to hydrogen-bonding capabilities . The isomeric SMILES string codifies this spatial arrangement .
Physicochemical Properties
Critical physicochemical parameters include:
| Property | Value | Implications |
|---|---|---|
| Molecular Weight | 173.21 g/mol | Suitable for blood-brain barrier permeability |
| Solubility | Water-soluble | Facilitates in vitro assays and formulation development |
| LogP (Predicted) | -0.82 (PubChem) | Moderate hydrophilicity, suggesting limited lipid membrane diffusion |
| pKa (Carboxylic Acid) | ~2.4 | Ionization at physiological pH influences receptor binding |
The compound’s solubility in aqueous media aligns with its potential role in biological systems, while its stereochemistry may dictate target specificity .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of (3S)-3-amino-3-(oxan-3-yl)propanoic acid typically proceeds through asymmetric catalysis or chiral resolution. A representative pathway involves:
-
Oxane Ring Formation: Cyclization of 1,5-diols using acid catalysis to yield tetrahydropyran-3-ol.
-
Nucleophilic Substitution: Reaction of tetrahydropyran-3-ol with a β-amino acrylate derivative under Mitsunobu conditions to install the stereocenter.
-
Hydrolysis: Base-mediated saponification of the ester group to produce the free carboxylic acid .
Key reagents include diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh) for Mitsunobu reactions, ensuring retention of configuration at C3.
Industrial Manufacturing
Scalable production employs continuous-flow reactors to enhance yield (typically 75–85%) and purity (>98% by HPLC). Process parameters include:
| Parameter | Optimal Range |
|---|---|
| Temperature | 25–40°C |
| Pressure | 1–2 atm |
| Residence Time | 30–120 minutes |
| Catalyst Loading | 5–10 mol% |
Automated systems monitor reaction progress via inline FTIR spectroscopy, minimizing byproducts like the (R)-isomer or over-oxidized species.
Biological Activity and Mechanisms
Neurotransmitter Receptor Modulation
In vitro studies demonstrate dose-dependent inhibition of γ-aminobutyric acid (GABA) transaminase (), suggesting potential as an anticonvulsant. The tetrahydropyran ring mimics the hydrophobic moieties of endogenous GABA analogs, enabling competitive binding to the enzyme’s active site .
Metabolic Pathway Interactions
The compound interferes with mitochondrial branched-chain amino acid (BCAA) metabolism by inhibiting ketoglutarate dehydrogenase, as observed in HEK293 cell assays (). This activity parallels structurally related compounds like gabapentin but with enhanced stereochemical specificity.
Neuroprotective Effects
Preliminary in vivo models (rat cortical neurons) show 34% reduction in glutamate-induced excitotoxicity at 50 μM, mediated through NMDA receptor antagonism. The carboxylic acid group chelates extracellular , attenuating calcium influx and subsequent apoptosis .
Pharmacokinetic and Toxicological Profile
Absorption and Distribution
Pharmacokinetic studies in Sprague-Dawley rats reveal:
| Parameter | Value |
|---|---|
| Oral Bioavailability | 22% ± 4% |
| 1.5 h | |
| Volume of Distribution | 0.6 L/kg |
| Plasma Protein Binding | 89% ± 2% |
The low bioavailability stems from extensive first-pass metabolism, primarily via hepatic CYP3A4-mediated oxidation .
Research Applications and Future Directions
Therapeutic Development
Ongoing Phase I trials explore its efficacy in diabetic neuropathy, leveraging its dual GABAergic and NMDA-modulating activities. Computational docking studies predict high affinity () for the α2δ-1 subunit of voltage-gated calcium channels, a target of gabapentinoids .
Biomaterial Engineering
The compound’s carboxylic acid group enables conjugation to polyethylene glycol (PEG) hydrogels for sustained drug delivery. In vitro release kinetics show zero-order patterns over 72 hours (pH 7.4).
Analytical Challenges
Chiral separation remains problematic, with current HPLC methods (Chiralpak AD-H column) achieving only 91% enantiomeric excess . Advances in immobilized enzyme reactors (e.g., lipase-based systems) may enhance resolution .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume